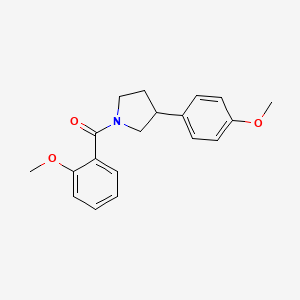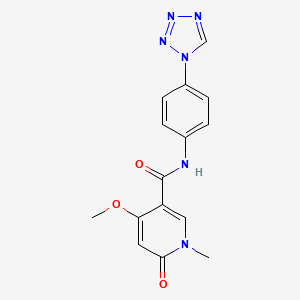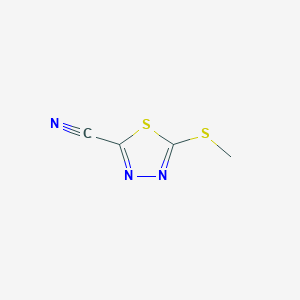
(2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two methoxy-substituted phenyl groups
Métodos De Preparación
The synthesis of (2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of phenyl(pyrrolidin-1-yl)methanone with appropriate methoxy-substituted phenyl reagents under specific conditions. For instance, the compound can be prepared from phenyl(pyrrolidin-1-yl)methanone and tert-butyl 2-diazo-3-oxobutanoate following a typical procedure . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
(2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across different fields. In chemistry, it serves as a versatile scaffold for the synthesis of novel biologically active compounds . In biology and medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including anti-HIV and anti-HCV activities . Additionally, it has applications in the development of new materials and industrial processes due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of (2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and methoxy-substituted phenyl groups contribute to its binding affinity and selectivity towards certain proteins and enzymes . The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
(2-Methoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as pyrrolidine derivatives and methoxy-substituted phenyl compounds. For example, pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally related compounds that also exhibit significant biological activity . The unique combination of the pyrrolidine ring and methoxy-substituted phenyl groups in this compound distinguishes it from these related compounds and contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-16-9-7-14(8-10-16)15-11-12-20(13-15)19(21)17-5-3-4-6-18(17)23-2/h3-10,15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICJKEZXHVQCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2620209.png)
![8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2620210.png)
![1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one](/img/structure/B2620211.png)




![2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)


![1-Cyclopropyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrrolidin-2-one](/img/structure/B2620224.png)
![ethyl 4-{[1,1'-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate](/img/structure/B2620225.png)
